molecular formula C11H17BrN4O2 B6254105 tert-butyl 2-amino-3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate CAS No. 2169238-42-8

tert-butyl 2-amino-3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B6254105
CAS No.: 2169238-42-8
M. Wt: 317.18 g/mol
InChI Key: XZGDQAQJWNGIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2-amino-3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and bromo substituents on the pyrazolo[1,5-a]pyrazine ring makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Amination: The amino group at the 2-position can be introduced via nucleophilic substitution reactions using amines.

    tert-Butyl Protection: The carboxylate group is often protected as a tert-butyl ester to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and amination steps using industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromo group can be substituted with various nucleophiles (e.g., thiols, amines) to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Pd/C, hydrogen gas.

    Substitution: Sodium thiolate, primary or secondary amines.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: De-brominated pyrazolo[1,5-a]pyrazine.

    Substitution: Thiolated or aminated pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-amino-3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of both amino and bromo groups allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism by which tert-butyl 2-amino-3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the bromo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
  • tert-butyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
  • tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Uniqueness

The unique combination of amino and bromo substituents in tert-butyl 2-amino-3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate distinguishes it from other similar compounds

Properties

CAS No.

2169238-42-8

Molecular Formula

C11H17BrN4O2

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl 2-amino-3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C11H17BrN4O2/c1-11(2,3)18-10(17)15-4-5-16-7(6-15)8(12)9(13)14-16/h4-6H2,1-3H3,(H2,13,14)

InChI Key

XZGDQAQJWNGIHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C(=N2)N)Br)C1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.